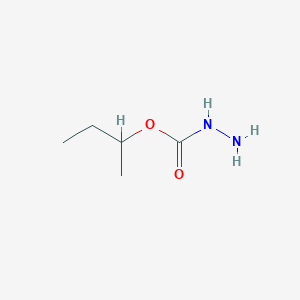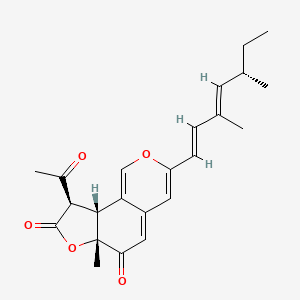
オクレフィロン
概要
説明
The compound Ochrephilone is a complex organic molecule with a unique structure. It belongs to the class of furochromenes, which are known for their diverse biological activities. This compound is characterized by its intricate arrangement of functional groups, including an acetyl group, a dimethylhepta-dienyl chain, and a dihydrofuroisochromene core.
科学的研究の応用
Ochrephilone: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
Azaphilones, the class of compounds to which ochrephilone belongs, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Ochrephilone’s mode of action involves its interaction with its targets, leading to various changes. The detection of Ochrephilone indicates that isorotiorin undergoes a hydrogenation of the double bond of the lactone system, possibly by the action of the reductase SclF . This suggests that Ochrephilone may act by modifying the chemical structure of its targets, thereby altering their function .
Biochemical Pathways
Ochrephilone affects the biosynthesis of sclerotiorin-like metabolites. The knockout of the sclA (highly reducing PKS) and sclI (non-reducing PKS) genes resulted in mutants with loss of mycelial pigmentation and terminated the biosynthesis of sclerotiorin-like metabolites: geumsanol B, chlorogeumsanol B, 7-deacetylisochromophilone VI, isochromophilone VI, ochrephilone, isorotiorin, and sclerotiorin . This suggests that Ochrephilone plays a crucial role in these biochemical pathways.
Result of Action
Ochrephilone has been found to exhibit significant inhibitory activity against α-glycosidase . Moreover, it has been reported to show moderate bioactivity against the H1N1 virus . These findings suggest that Ochrephilone’s action results in the inhibition of these targets, thereby exerting its biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ochrephilone typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the dihydrofuroisochromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the acetyl group: This step often involves acetylation using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the dimethylhepta-dienyl chain: This can be accomplished through a series of coupling reactions, such as Heck or Suzuki coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Ochrephilone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
類似化合物との比較
Similar Compounds
Ochrephilone: can be compared with other furochromenes and related compounds, such as:
Uniqueness
The uniqueness of Ochrephilone lies in its specific arrangement of functional groups and its resulting biological activity. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(6aR,9R,9aR)-9-acetyl-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methyl-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19(25)23(5)21(18(16)12-27-17)20(15(4)24)22(26)28-23/h7-13,20-21H,6H2,1-5H3/b8-7+,14-9+/t13-,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIVGINVGXHEIA-ZAAJWPAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=CC(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=CC(=O)[C@]3([C@@H](C2=CO1)[C@@H](C(=O)O3)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346747 | |
| Record name | Ochrephilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53014-38-3 | |
| Record name | Ochrephilone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053014383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ochrephilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Ethoxyphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine](/img/structure/B1656398.png)
![6,7-dimethoxy-2-[(3-methylthiophen-2-yl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1656400.png)
![N-(4-{N-[(4-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B1656402.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B1656404.png)
![2-Bromo-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B1656405.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-N,1-dimethyl-piperidin-4-amine](/img/structure/B1656406.png)
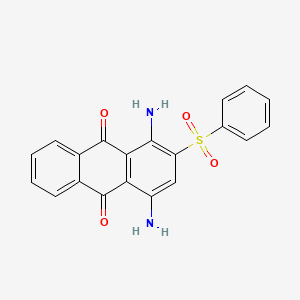
![1-(3-Chlorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine](/img/structure/B1656413.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1656414.png)
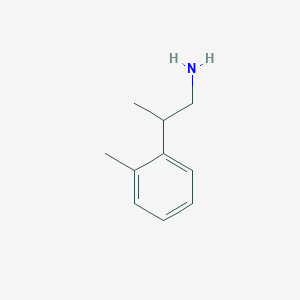
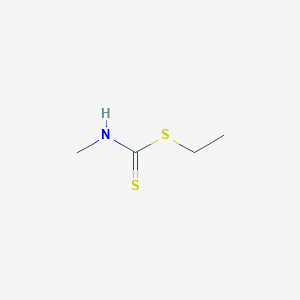
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B1656417.png)

